molecular formula C9H9FO4 B13413952 (2-Fluoro-6-methoxyphenoxy)acetic acid

(2-Fluoro-6-methoxyphenoxy)acetic acid

Cat. No.: B13413952
M. Wt: 200.16 g/mol
InChI Key: KLZJSQDVSPJMAA-UHFFFAOYSA-N
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Description

(2-Fluoro-6-methoxyphenoxy)acetic acid is a fluorinated aromatic building block utilized in chemical synthesis for research and development. This compound belongs to a class of chemicals where the strategic incorporation of fluorine and methoxy groups is known to critically influence biological activity and physicochemical properties, making such analogs valuable in exploratory chemistry . While the specific biological targets and detailed mechanisms of action for this exact molecule require further research, structural analogs featuring an ortho-fluoro substituent on the benzene ring have been investigated in agrochemical research for their promising fungicidal activity . The presence of the acetic acid side chain offers a versatile handle for further functionalization, notably through amide coupling reactions commonly used in medicinal and agrochemical chemistry to create novel compounds for biological evaluation . This reagent is intended for use as a synthetic intermediate to prepare more complex molecules for various research applications.

Properties

Molecular Formula

C9H9FO4

Molecular Weight

200.16 g/mol

IUPAC Name

2-(2-fluoro-6-methoxyphenoxy)acetic acid

InChI

InChI=1S/C9H9FO4/c1-13-7-4-2-3-6(10)9(7)14-5-8(11)12/h2-4H,5H2,1H3,(H,11,12)

InChI Key

KLZJSQDVSPJMAA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC=C1)F)OCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Fluoro-6-methoxyphenoxy)acetic acid typically involves the reaction of 2-fluoro-6-methoxyphenol with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the carbon atom of the chloroacetic acid, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

(2-Fluoro-6-methoxyphenoxy)acetic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carboxylic acid derivative.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of this compound derivatives with additional carboxylic acid groups.

    Reduction: Formation of (2-Fluoro-6-methoxyphenoxy)ethanol.

    Substitution: Formation of various substituted phenoxyacetic acid derivatives.

Scientific Research Applications

(2-Fluoro-6-methoxyphenoxy)acetic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2-Fluoro-6-methoxyphenoxy)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and methoxy group can influence the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effects.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Acidity: Electron-withdrawing groups (e.g., Cl, CF₃) increase acidity by stabilizing the deprotonated form. For example, 2-(2,4,6-Trichlorophenoxy)acetic acid (pKa ~2.8) is significantly more acidic than this compound (estimated pKa ~3.5–4.0 due to competing F and OCH₃ effects) . Methoxy groups (electron-donating) reduce acidity, as seen in 2-(4-Methoxy-2-(trifluoromethyl)phenyl)acetic acid, where the CF₃ group’s strong electron withdrawal offsets the OCH₃’s donation .

Biological Relevance: Fluorine improves metabolic stability and bioavailability in pharmaceuticals. The ethyl ester derivative () exemplifies prodrug strategies to enhance membrane permeability . Chlorinated analogs (e.g., 2,4,6-Trichlorophenoxyacetic acid) exhibit herbicidal activity, linked to their high acidity and oxidative stress induction in plants .

Research Findings on Substituent-Driven Mechanisms

  • This highlights the importance of substituent selection in toxicological profiles.
  • Lipophilicity and Bioavailability : Ethyl esterification () increases lipophilicity, which may improve blood-brain barrier penetration compared to the free acid form .

Q & A

Q. What are the optimal synthetic routes for (2-Fluoro-6-methoxyphenoxy)acetic acid?

  • Methodological Answer : The compound is typically synthesized via nucleophilic aromatic substitution or ester hydrolysis. For example, fluorinated phenoxyacetic acids are often prepared by reacting 2-fluoro-6-methoxyphenol with chloroacetic acid under basic conditions (e.g., NaOH in aqueous ethanol). The reaction requires refluxing at 80–90°C for 6–8 hours, followed by acidification to precipitate the product . Purification is achieved through recrystallization using solvents like ethanol/water mixtures, yielding >97% purity (HPLC) .

Q. How can researchers confirm the structural integrity of this compound?

  • Methodological Answer : Structural confirmation involves a combination of techniques:
  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to identify methoxy (-OCH3_3), fluoro-substituted aromatic protons, and acetic acid protons. For example, methoxy groups resonate at δ ~3.8 ppm, while aromatic protons adjacent to fluorine show splitting patterns due to 3JHF^3J_{H-F} coupling .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks. Related compounds like 2-(2-methoxyphenyl)acetic acid form dimeric structures via O–H···O hydrogen bonds, with bond lengths of ~1.87 Å .
  • IR Spectroscopy : Confirm carboxylic acid (C=O stretch ~1700 cm1^{-1}) and ether (C–O–C ~1250 cm1^{-1}) functional groups .

Q. What are the recommended storage conditions to ensure compound stability?

  • Methodological Answer : Store at 0–6°C in airtight, light-protected containers to prevent degradation. Solubility in DMSO or chloroform allows long-term storage at –20°C for biological assays. Stability tests via TLC or HPLC should be conducted every 6 months to monitor decomposition .

Advanced Research Questions

Q. How does the fluorine substituent influence the compound’s bioactivity compared to non-fluorinated analogs?

  • Methodological Answer : Fluorine enhances electronegativity and metabolic stability. For example, in fluorinated phenylacetic acid derivatives, the electron-withdrawing effect of fluorine increases acidity (pKa ~2.8–3.2), improving binding to enzymatic active sites (e.g., cyclooxygenase-2). Comparative studies using fluorinated vs. non-fluorinated analogs in enzyme inhibition assays (e.g., IC50_{50} measurements) reveal enhanced potency due to fluorine’s hydrophobic and electrostatic interactions .

Q. How can contradictory bioactivity data in literature be resolved?

  • Methodological Answer : Discrepancies often arise from assay conditions. Standardize protocols:
  • Use identical cell lines (e.g., HEK-293 for receptor binding) and controls.
  • Validate purity via LC-MS (e.g., ESI-MS for [M-H]^- ion at m/z 214.04) to exclude impurities influencing results .
  • Reproduce experiments under inert atmospheres to prevent oxidation of the acetic acid moiety .

Q. What computational strategies predict the compound’s reactivity in drug design?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties:
  • HOMO-LUMO gaps (~5.2 eV) indicate nucleophilic attack susceptibility at the methoxy group.
  • Molecular docking (AutoDock Vina) predicts binding affinities to targets like PPAR-γ, with docking scores ≤–7.5 kcal/mol suggesting strong interactions .

Q. How does the crystal structure inform solubility and formulation strategies?

  • Methodological Answer : X-ray data reveal hydrogen-bonded dimers (O–H···O), which reduce aqueous solubility. Co-crystallization with cyclodextrins or salt formation (e.g., sodium salt) disrupts dimerization, improving solubility by ~30% (measured via shake-flask method) .

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